molecular formula C9H9N3S B2947518 Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- CAS No. 1283006-89-2

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-

Cat. No.: B2947518
CAS No.: 1283006-89-2
M. Wt: 191.25
InChI Key: OZGCIJOJWXGABE-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- is a heterocyclic compound featuring a thiazole ring fused to a pyridine core at the [4,5-c] position, with a propenyl (allyl) group attached to the amine nitrogen. Key properties include:

  • Molecular Formula: C₆H₅N₃S (core structure) with additional substituents .
  • CAS No.: 89786-54-9 .
  • Molecular Weight: 151.19 g/mol (base structure; propenyl substitution increases this) .
  • Storage: Sealed in dry conditions at 2–8°C .
  • Hazard Profile: Includes warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

N-prop-2-enyl-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGCIJOJWXGABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=C(S1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- may involve multi-step synthesis starting from commercially available precursors. The process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) for structural confirmation .

Chemical Reactions Analysis

Synthetic Routes and Alkylation Reactions

Thiazolo[4,5-c]pyridin-2-amine derivatives are typically synthesized via functionalization of the parent amine. For N-2-propen-1-yl-substituted derivatives , alkylation is a key reaction. The amine group in thiazolo[4,5-c]pyridin-2-amine reacts with allyl halides (e.g., allyl bromide) under basic conditions to introduce the propenyl group.

Example Procedure :

  • Step 1 : Thiazolo[4,5-c]pyridin-2-amine (1.0 mmol) is treated with allyl bromide (1.2 mmol) in the presence of triethylamine (2.0 mmol) in THF at 0°C.

  • Step 2 : The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography (EtOAc/hexane) .

Key Observations :

  • The reaction proceeds via nucleophilic substitution (SN2), with the amine acting as the nucleophile.

  • Yields range from 60–75%, depending on steric and electronic factors .

Functionalization of the Allyl Group

The propenyl substituent in N-2-propen-1-yl-thiazolo[4,5-c]pyridin-2-amine undergoes typical alkene reactions:

Reaction Type Conditions Product Reference
Epoxidation m-CPBA in DCM, 0°C → RTEpoxide derivative
Hydrohalogenation HBr in acetic acidBromoalkane derivative
Hydroamination Gold(I) catalysisCyclic amine product

Notable Findings :

  • Epoxidation selectively targets the allyl double bond without affecting the thiazolo-pyridine core .

  • Hydroamination reactions enable ring formation, generating fused bicyclic structures .

Cyclization and Heterocycle Formation

The allyl group facilitates intramolecular cyclization under oxidative or acidic conditions:

Example :

  • Heating N-2-propen-1-yl-thiazolo[4,5-c]pyridin-2-amine with PIFA (phenyliodine bis(trifluoroacetate)) induces N–N bond formation, yielding fused triazolo-thiazolo-pyridines .

Mechanistic Insight :

  • Oxidative conditions promote radical intermediates, enabling cyclization without metal catalysts .

Acid-Base Reactivity

The sulfonamide-like NH proton in the thiazolo-pyridine core exhibits weak acidity (pKa ~10–12), allowing deprotonation with strong bases (e.g., NaH). This property is exploited in:

  • Salt Formation : Reaction with HCl yields water-soluble hydrochloride salts .

  • Coordination Chemistry : The deprotonated amine binds to transition metals (e.g., Cu²⁺), relevant in catalysis .

Biological Activity and Derivatization

While beyond the scope of reactions, SAR studies highlight:

  • Electron-deficient aryl groups on sulfonamide derivatives enhance enzymatic inhibition (e.g., PI3Kα IC₅₀ = 3.6 nM) .

  • Replacement of pyridyl with phenyl reduces activity by ~100-fold, underscoring the importance of the heterocyclic core .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thiazolo[4,5-c]pyridine vs. Thiazolo[5,4-c]pyridine
  • Ring Fusion Position : The [4,5-c] isomer (target compound) differs from the [5,4-c] isomer in the orientation of the thiazole-pyridine fusion. This affects electronic distribution and steric hindrance.
  • Synthetic Challenges : Cyclization to form [5,4-c] isomers historically yields 9–25%, whereas [4,5-c] derivatives may have marginally better yields depending on substituents .
Thiazolo[4,5-c]pyridine vs. Imidazo[4,5-c]pyridine
  • Heteroatom : Thiazole contains sulfur, while imidazole has two nitrogen atoms. This difference impacts hydrogen-bonding capacity and solubility.
  • Biological Relevance : Imidazo[4,5-c]pyridines (e.g., Ageladine A) are explored for antibacterial and anticancer activity, while thiazolo analogs show TLR7/8 agonism .

Substituent Modifications

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound N-propenyl ~177.25 (estimated) Potential TLR8 modulation (inferred)
6-Bromo-thiazolo[4,5-b]pyridin-2-amine 6-Br, [4,5-b] fusion 230.09 Increased steric bulk; halogenated SAR studies
6-Chloro-thiazolo[4,5-c]pyridin-2-amine 6-Cl 185.64 Higher electronegativity; commercial availability (€672/50mg)
5-Methyl-tetrahydrothiazolo[5,4-c]pyridin-2-amine 5-CH₃, saturated core 169.25 Enhanced solubility due to saturation; tax rebate 13%
  • Propenyl vs.

Biological Activity

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and other pharmacological effects.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole-pyridine hybrid compounds, including thiazolo[4,5-c]pyridin-2-amine derivatives. For instance, a study synthesized novel pyridine-thiazole hybrids and evaluated their cytotoxicity against various cancer cell lines, including colon, breast, and lung carcinomas. The results demonstrated high antiproliferative activity with some compounds exhibiting IC50 values in the low micromolar range (0.011–0.015 µM) against human cancer cell lines such as SGC-7901 and A549 .

Table 1: Antitumor Activity of Thiazolo[4,5-c]pyridin-2-amine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazolo[4,5-c]pyridin-2-amino derivative AA549 (Lung)0.011Inhibition of tubulin polymerization
Thiazolo[4,5-c]pyridin-2-amino derivative BSGC-7901 (Gastric)0.015Induction of apoptosis
Thiazolo[4,5-c]pyridin-2-amino derivative CHT-1080 (Fibrosarcoma)0.012Cell cycle arrest at G2/M phase

2. Structure-Activity Relationships (SAR)

Understanding the SAR of thiazolo[4,5-c]pyridin-2-amines is crucial for optimizing their biological activity. Modifications to the thiazole and pyridine rings can significantly influence their potency and selectivity against cancer cells. For example, substituents on the pyridine ring have been shown to enhance cytotoxicity while minimizing off-target effects .

Key Findings:

  • Substituents: The introduction of electron-withdrawing groups on the pyridine ring generally increases activity by enhancing electron density at the reactive sites.
  • Hybridization: Compounds that incorporate both thiazole and pyridine moieties tend to exhibit synergistic effects that improve overall efficacy.

3. Other Biological Activities

Beyond antitumor properties, thiazolo[4,5-c]pyridin-2-amines have shown promise in other therapeutic areas:

  • Antimicrobial Activity: Some derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens.
  • Neuropharmacological Effects: Initial studies suggest potential psychotropic properties, including anxiolytic effects comparable to established medications like diazepam .

4. Case Studies

Case Study 1: Antitumor Efficacy
A compound derived from thiazolo[4,5-c]pyridin-2-amines was tested in vivo in mouse models of breast cancer. The study reported a significant reduction in tumor size compared to controls, with a mechanism proposed involving apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Properties
A series of thiazolo derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. Results indicated that specific modifications led to enhanced activity, with some compounds achieving MIC values below clinically relevant thresholds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Thiazolo[4,5-c]pyridin-2-amine derivatives?

  • Methodological Answer: A common approach involves:

Schiff base formation : Reacting 1,4-diacetylbenzene with carbohydrazide under acidic conditions to form a bis-hydrazone intermediate.

Cyclization : Treating the intermediate with CS₂ in ethanolic KOH, followed by hydrazine hydrate, to generate 1,2,4-triazole-thiol derivatives.

Thiazolidinone formation : Condensation with pyridine-2-carboxaldehydes under acetic acid catalysis, followed by cyclization with thioglycolic acid to form the thiazolo[4,5-c]pyridine core .

  • Key Characterization: FTIR (C=N stretch at ~1614 cm⁻¹), 1H^1 \text{H} NMR (aromatic protons at 7.93–7.74 ppm), and elemental analysis (C, H, N) are critical for confirming intermediates and final products .

Q. How are spectroscopic techniques used to validate the structure of thiazolo derivatives?

  • Methodological Answer:

  • FTIR : Identifies functional groups (e.g., C=N, NH, SH) and confirms cyclization (loss of carbonyl peaks at ~1700 cm⁻¹).
  • 1H^1 \text{H} NMR : Resolves regioselectivity; for example, singlet signals at δ 2.51 ppm indicate aromatic thiol protons in intermediates.
  • 13C^{13} \text{C} NMR : Distinguishes between sp² (C=N at ~160 ppm) and sp³ carbons in the thiazolidinone ring .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry (e.g., C₉H₁₅N₃S for a derivative in ) .

Advanced Research Questions

Q. What strategies address conflicting spectral data in regioselective thiazolo ring formation?

  • Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., 1H-13C^1 \text{H-}^{13} \text{C} correlations differentiate between C=CH (thiazole) and CH (pyridine) environments .
  • Computational Modeling : DFT calculations predict 13C^{13} \text{C} chemical shifts to validate proposed structures against experimental data.
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, though limited by crystal growth challenges in fused heterocycles .

Q. How can antimicrobial activity data for thiazolo derivatives be reconciled with structural variations?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 5-chloro vs. 5-methoxy pyridine-2-yl groups). Enhanced activity with electron-withdrawing groups suggests interactions with bacterial enzyme active sites.
  • Dose-Response Assays : Use MIC (Minimum Inhibitory Concentration) values to quantify potency. For example, derivatives with bulkier substituents may show reduced activity due to steric hindrance .
  • Molecular Docking : Simulate binding to targets like DNA gyrase to rationalize observed activity trends .

Key Challenges and Solutions

Q. Why do certain thiazolo derivatives exhibit poor solubility, and how can this be mitigated?

  • Methodological Answer:

  • Cause : Hydrophobic substituents (e.g., trifluoromethyl groups) reduce aqueous solubility.
  • Solutions :

Salt Formation : Use HCl or Na salts to improve polarity (e.g., hydrochloride salts in ).

PEGylation : Attach polyethylene glycol (PEG) chains to enhance bioavailability .

Q. How can competing reaction pathways during cyclization be controlled?

  • Methodological Answer:

  • Temperature Modulation : Reflux in ethanol (78°C) favors thiazolidinone formation over oxazole byproducts.
  • Catalyst Optimization : Anhydrous ZnCl₂ in dry benzene promotes regioselective cyclization (e.g., 45°C for 19 hours in ) .

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